molecular formula C11H16N2O B13740490 N'-(p-Methoxybenzyl)-N,N-dimethylformamidine CAS No. 101398-68-9

N'-(p-Methoxybenzyl)-N,N-dimethylformamidine

Cat. No.: B13740490
CAS No.: 101398-68-9
M. Wt: 192.26 g/mol
InChI Key: XTTRDPBXGYNKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(p-Methoxybenzyl)-N,N-dimethylformamidine is an organic compound that features a p-methoxybenzyl group attached to a formamidine moiety. This compound is often used in organic synthesis, particularly as a protecting group for amines and alcohols due to its stability and ease of removal under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(p-Methoxybenzyl)-N,N-dimethylformamidine typically involves the reaction of p-methoxybenzyl chloride with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N’-(p-Methoxybenzyl)-N,N-dimethylformamidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(p-Methoxybenzyl)-N,N-dimethylformamidine primarily involves its role as a protecting group. The p-methoxybenzyl group stabilizes the compound and can be selectively removed under oxidative conditions. This allows for the temporary protection of functional groups during complex synthetic sequences .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N,N-dimethylformamidine
  • N-(p-Methoxyphenyl)-N,N-dimethylformamidine
  • N-(p-Methoxybenzyl)-N,N-diethylformamidine

Uniqueness

N’-(p-Methoxybenzyl)-N,N-dimethylformamidine is unique due to its specific p-methoxybenzyl group, which provides enhanced stability and selectivity in protecting group chemistry. This makes it particularly useful in synthetic applications where selective deprotection is required .

Properties

CAS No.

101398-68-9

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C11H16N2O/c1-13(2)9-12-8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3

InChI Key

XTTRDPBXGYNKNR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NCC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.